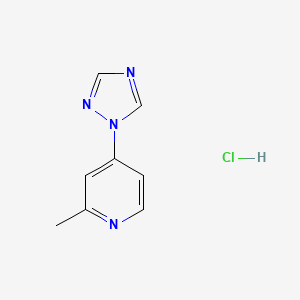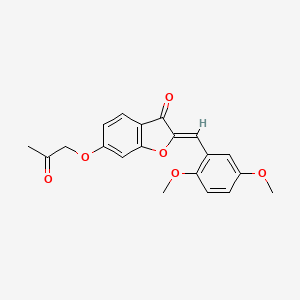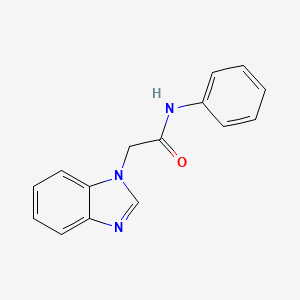![molecular formula C15H14N4S B2844376 (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine CAS No. 202286-41-7](/img/structure/B2844376.png)
(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine, also known as BTA-M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. In material science, this compound has been used as a corrosion inhibitor for metals and alloys, and as a stabilizer for plastics and polymers. In organic chemistry, this compound has been employed as a ligand in coordination chemistry, and as a reagent in organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial activities.
作用機序
The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, this compound has been reported to inhibit the activity of the protease enzyme, which is necessary for viral replication. In bacteria, this compound has been found to inhibit the activity of the enzyme beta-lactamase, which is responsible for antibiotic resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been reported to induce apoptosis, or programmed cell death, which is a desirable outcome for cancer treatment. In viruses, this compound has been found to reduce the viral load and inhibit the spread of infection. In bacteria, this compound has been shown to enhance the activity of certain antibiotics, thereby increasing their effectiveness.
実験室実験の利点と制限
(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for specialized equipment and expertise. Furthermore, this compound may not be suitable for all applications, and alternative compounds may be more appropriate for certain research questions.
将来の方向性
There are several future directions for research on (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. Furthermore, this compound may be used as a starting point for the design and synthesis of novel compounds with improved properties and activities. Overall, this compound is a promising compound with significant potential for scientific research and innovation.
合成法
The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine involves the condensation of 2-mercaptobenzimidazole with N-phenylformamide in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methylamine to yield this compound. The synthesis of this compound has been reported in several scientific papers, and the compound has been obtained in good yields.
特性
IUPAC Name |
methyl (Z)-N-(benzotriazol-1-ylmethyl)benzenecarboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-20-15(12-7-3-2-4-8-12)16-11-19-14-10-6-5-9-13(14)17-18-19/h2-10H,11H2,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXZSLPIGQSNKK-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)
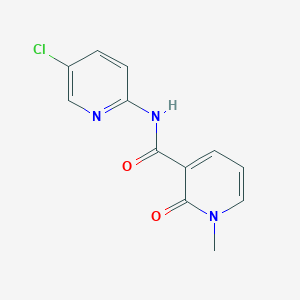
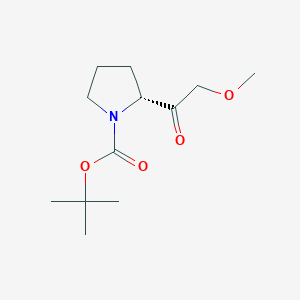
![N-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2844305.png)
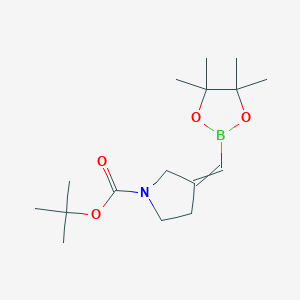
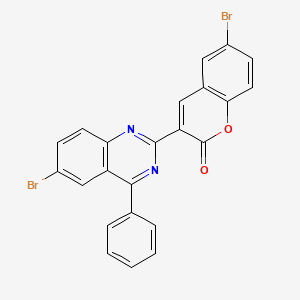
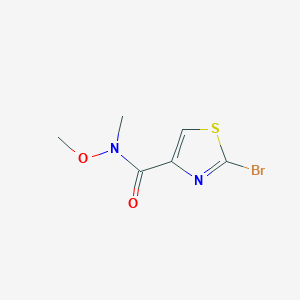
![N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2844311.png)
